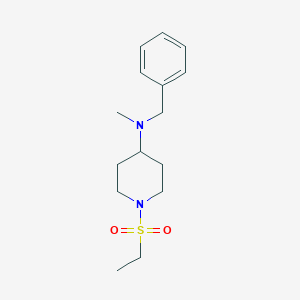
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine, also known as NS-105, is a compound that belongs to the family of nootropic drugs. It is a derivative of an endogenous neurotransmitter, acetylcholine, and is known to enhance cognitive function. NS-105 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine works by enhancing the activity of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes such as learning, memory, and attention. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine acts as an agonist at the alpha7 nicotinic acetylcholine receptor, which leads to increased release of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has been shown to enhance cognitive function and memory in animal models. It has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has several advantages as a research tool. It is a potent and selective agonist at the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various cognitive processes. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine is also well-tolerated in animal studies, which makes it a useful tool for studying the effects of long-term drug treatment. However, N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has some limitations as a research tool. It is a relatively new compound, and its long-term effects on cognitive function and behavior are not well-understood. Additionally, its effects on different neurotransmitter systems and brain regions are not well-characterized.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine. One area of interest is the potential use of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine in the treatment of cognitive impairment associated with aging and neurodegenerative diseases. Another potential application is the use of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine as an adjunct therapy for depression and anxiety. Future research could also focus on the potential use of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine on neurotransmitter systems and brain regions.
Méthodes De Synthèse
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine can be synthesized through a multi-step process starting with the reaction of 2-methylbenzyl chloride with pyridine-2-carboxaldehyde to form 2-(2-methylphenyl)-pyridine. This intermediate is then reacted with N-methyl-ethanolamine to form N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine.
Applications De Recherche Scientifique
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has also been studied for its potential use in the treatment of depression and anxiety.
Propriétés
Nom du produit |
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
N-methyl-N-[(2-methylphenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2/c1-14-7-3-4-8-15(14)13-18(2)12-10-16-9-5-6-11-17-16/h3-9,11H,10,12-13H2,1-2H3 |
Clé InChI |
DMHMBXXFJMWFLE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN(C)CCC2=CC=CC=N2 |
SMILES canonique |
CC1=CC=CC=C1CN(C)CCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)

![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)